N-(1-benzylpiperidin-4-yl)-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C24H28ClN3O2 |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H28ClN3O2/c25-22-9-5-4-8-19(22)16-28-17-20(14-23(28)29)24(30)26-21-10-12-27(13-11-21)15-18-6-2-1-3-7-18/h1-9,20-21H,10-17H2,(H,26,30) |
InChI Key |
SBMCBBHATIAEOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Piperidine Intermediate: 1-Benzylpiperidin-4-amine
1-Benzylpiperidin-4-amine serves as a critical precursor for the piperidine moiety. A widely adopted method involves the reduction of 1-benzyl-4-piperidone, synthesized via a three-step protocol starting from benzylamine and methyl acrylate:
-
1,4-Addition : Benzylamine reacts with methyl acrylate in anhydrous toluene under reflux to form N,N-bis(β-propionate methyl ester) benzylamine.
-
Dieckmann Condensation : Intramolecular cyclization under basic conditions yields 1-benzyl-4-piperidone.
-
Reductive Amination : The ketone group in 1-benzyl-4-piperidone is reduced using sodium cyanoborohydride (NaBH3CN) in the presence of ammonium acetate, producing 1-benzylpiperidin-4-amine with a yield of 78.4%.
Alternative routes for 1-benzyl-4-piperidone synthesis include:
Pyrrolidine Intermediate: 1-(2-Chlorobenzyl)-5-Oxopyrrolidine-3-Carboxylic Acid
The pyrrolidine segment is synthesized via cyclization of γ-aminobutyric acid derivatives. A representative approach involves:
-
Micheal Addition : 2-Chlorobenzylamine reacts with ethyl acrylate to form N-(2-chlorobenzyl)-β-alanine ethyl ester.
-
Cyclization : Intramolecular lactamization under acidic conditions (HCl, reflux) yields 1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Amide Bond Formation Strategies
Coupling the piperidine and pyrrolidine intermediates requires efficient amide bond formation. Three predominant methodologies are employed:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT), the carboxylic acid group of the pyrrolidine intermediate is activated for nucleophilic attack by 1-benzylpiperidin-4-amine. Typical conditions include:
BOP Reagent Coupling
Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) facilitates coupling under mild conditions:
Mixed Anhydride Method
Ethyl chloroformate generates a reactive mixed anhydride intermediate, which is subsequently reduced with sodium borohydride (NaBH4) to form the amide:
-
Key Step : Treatment of the pyrrolidine carboxylic acid with ethyl chloroformate and TEA at -15°C, followed by NaBH4 addition.
Multi-Step Synthetic Routes
Route A: Sequential Assembly
-
Piperidine Synthesis : 1-Benzylpiperidin-4-amine prepared via reductive amination (78.4% yield).
-
Pyrrolidine Synthesis : 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid synthesized via cyclization (68% yield).
-
Total Yield : 43.2% (0.784 × 0.68 × 0.82).
Route B: Convergent Approach
-
Parallel Synthesis : Piperidine and pyrrolidine intermediates prepared simultaneously.
-
One-Pot Coupling : EDC/HOBT reagents used in ACN at room temperature.
Optimization and Challenges
Purification Techniques
Side Reactions
-
Epimerization : Observed during BOP coupling, mitigated by maintaining pH < 8.5.
-
Over-Reduction : NaBH4 in excess reduces carboxamides to amines; controlled stoichiometry is critical.
Comparative Analysis of Methods
| Parameter | Carbodiimide (EDC/HOBT) | BOP Reagent | Mixed Anhydride |
|---|---|---|---|
| Yield | 70–75% | 82% | 52% |
| Purity | ≥95% | ≥98% | 90% |
| Cost | Low | High | Moderate |
| Scalability | Excellent | Moderate | Poor |
BOP-mediated coupling offers superior yields and purity but at higher reagent costs, making EDC/HOBT preferable for large-scale synthesis .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The tertiary carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Catalysts/Notes |
|---|---|---|
| 6M HCl, reflux (110°C) | 5-oxopyrrolidine-3-carboxylic acid + 1-benzylpiperidin-4-amine | Prolonged heating required |
| NaOH (2M), 80°C | Sodium salt of carboxylic acid + free amine | Faster kinetics in polar aprotic solvents |
This hydrolysis is critical for metabolic studies, as it mimics enzymatic cleavage in biological systems.
Reduction of the Pyrrolidone Ring
The 5-oxopyrrolidine moiety can be reduced to a pyrrolidine derivative using borane complexes or catalytic hydrogenation:
| Reagent | Conditions | Product Structure | Yield |
|---|---|---|---|
| BH₃·THF | 0°C → RT, 12 hrs | 5-hydroxypyrrolidine derivative | 68% |
| H₂ (1 atm), Pd/C (10%) | EtOH, 50°C, 6 hrs | Fully saturated pyrrolidine | 82% |
Reduction modifies conformational flexibility and enhances interactions with hydrophobic binding pockets .
Electrophilic Aromatic Substitution
The 2-chlorobenzyl group participates in regioselective electrophilic substitution:
| Reaction | Electrophile | Position | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to Cl | 2-chloro-4-nitrobenzyl derivative |
| Sulfonation | SO₃/H₂SO₄ | Meta to Cl | 2-chloro-5-sulfobenzyl derivative |
Steric hindrance from the benzylpiperidine group directs substitution to the less crowded para position.
Nucleophilic Acyl Substitution
The carboxamide undergoes substitution with nucleophiles under mild conditions:
| Nucleophile | Reagent | Product | Application |
|---|---|---|---|
| NH₂OH | DCC, DMAP, DCM | Hydroxamic acid analog | Metalloproteinase inhibition |
| CH₃NH₂ | EDCI, HOBt, DMF | Methylamide derivative | Improved solubility |
Piperidine Ring Functionalization
The 1-benzylpiperidine subunit undergoes dehydrogenation or alkylation:
| Reaction | Conditions | Outcome |
|---|---|---|
| Dehydrogenation | Pd/C, 300°C | Formation of aromatic pyridine derivative |
| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt |
Comparative Reactivity of Structural Analogs
Data from J-STAGE studies on related 5-oxopyrrolidine-3-carboxamides :
The 1-benzyl analog shows superior stability and receptor affinity due to steric protection of the pyrrolidone ring .
Stability Under Physiological Conditions
Critical degradation pathways in pH 7.4 buffer at 37°C:
| Pathway | Half-Life | Primary Degradants |
|---|---|---|
| Amide hydrolysis | 48 hrs | Carboxylic acid + piperidine amine |
| Oxidative ring opening | 72 hrs | γ-Lactam derivative |
Scientific Research Applications
Structural Features
The compound features a pyrrolidine core with various substituents, including:
- Benzyl group : Enhances lipophilicity and potential receptor interactions.
- Chlorobenzyl moiety : May influence biological activity through electronic effects.
Its molecular formula is , and it has an approximate molecular weight of 436.94 g/mol . The presence of both piperidine and pyrrolidine rings suggests diverse interactions with biological targets, making it a subject of interest in medicinal chemistry .
Antimicrobial Properties
N-(1-benzylpiperidin-4-yl)-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide has demonstrated potential antimicrobial activity. Similar compounds have shown efficacy against various bacterial strains, indicating that this compound may also possess similar properties. For instance, compounds with piperidine structures have been associated with antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis .
Neuropharmacological Applications
The structural similarity to known neuroleptics suggests potential use in treating neurological disorders. Compounds with piperidine rings are often investigated for their effects on neurotransmitter systems, which may lead to applications in managing conditions such as schizophrenia or depression .
Cancer Therapeutics
Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell viability in small cell lung cancer (SCLC) models, highlighting the need for further research into its anticancer properties .
Case Study 1: Inhibition of Inflammatory Pathways
In a murine model of acute lung injury induced by lipopolysaccharides (LPS), treatment with related compounds led to significant reductions in inflammatory markers and oxidative stress indicators. Histological analyses revealed decreased infiltration of inflammatory cells, suggesting that this compound may modulate inflammatory responses effectively .
Case Study 2: Cytotoxicity in Cancer Models
Research on SCLC cell lines indicated that related compounds significantly reduced cell viability at concentrations as low as 15 µM. This effect was associated with increased levels of reactive oxygen species (ROS) and alterations in gene expression linked to oxidative stress responses, pointing towards potential therapeutic applications against resistant cancer types .
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors in the body, leading to modulation of physiological responses.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Dichlorobenzyl substitution in Compound 32a () correlates with P2X7 receptor antagonism, suggesting that halogen position and number influence target selectivity .
- Synthetic Efficiency: Yields for analogs vary widely (34–92%), with lower yields in compounds featuring bulkier substituents (e.g., dibenzylimidazolidinone in ).
A. Core Modifications :
- The target compound’s 5-oxopyrrolidine-3-carboxamide core is shared with elastase inhibitors () but differs from the 2-carboxamide configuration in Compound 32a (), which shifts hydrogen-bonding interactions critical for receptor binding .
- Imidazolidinone vs.
B. Aromatic Substituents :
- Chlorine vs. Fluorine : The 2-chlorobenzyl group in the target compound provides stronger electron-withdrawing effects than 4-fluorobenzyl in Compound 17, which could enhance electrophilic interactions in enzyme active sites .
- Furan vs. Benzyl : Compound 12 () substitutes benzyl with furan-2-ylmethyl , introducing heterocyclic polarity that may reduce cytotoxicity but also diminish lipophilicity .
Pharmacological and Therapeutic Context
- Elastase Inhibition : Analogs like Compound 17 () inhibit human neutrophil elastase, a protease implicated in chronic obstructive pulmonary disease (COPD). The target compound’s benzylpiperidine group may enhance CNS penetration, broadening therapeutic utility .
- Antibacterial Activity : Diethylphenyl-substituted analogs () demonstrate antibacterial effects, but bulkier groups like 2,6-diethylphenyl in Compound 6 may limit solubility compared to the target compound’s chlorobenzyl group .
Biological Activity
N-(1-benzylpiperidin-4-yl)-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as a sigma-1 receptor ligand. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C24H29ClN2O3
- Molecular Weight : 426.95 g/mol
- IUPAC Name : this compound
This compound primarily acts as an agonist at the sigma-1 receptor, which is implicated in various neuroprotective and neuroregenerative processes. The sigma-1 receptor is a chaperone protein located mainly in the endoplasmic reticulum and is involved in modulating neurotransmitter release, cell survival, and apoptosis .
Neuroprotective Effects
Research indicates that compounds targeting the sigma-1 receptor exhibit neuroprotective effects in models of neurodegenerative diseases. For instance, studies have shown that sigma-1 receptor agonists can reduce neuronal cell death and improve cognitive function in models of Alzheimer's disease and Parkinson's disease .
Anticancer Properties
Recent investigations into the anticancer potential of this compound reveal promising results. It has been observed to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant efficacy. For example, certain derivatives demonstrated IC50 values as low as 3.0 µM against A549 cells, showcasing their potential as chemotherapeutic agents .
Study 1: Sigma Receptor Agonism
A study exploring the effects of sigma receptor agonists found that this compound significantly improved survival rates in neuronal cultures subjected to oxidative stress. The mechanism was attributed to enhanced mitochondrial function and reduced apoptosis markers .
Study 2: Anticancer Activity
In a comparative analysis of various benzamide derivatives, this compound exhibited superior growth inhibition against A549 cell lines compared to standard chemotherapeutics like doxorubicin. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Data Summary
Q & A
Q. What synthetic methodologies are recommended for preparing N-(1-benzylpiperidin-4-yl)-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide, and what are common pitfalls?
Answer: The synthesis typically involves multi-step reactions:
- Step 1: Condensation of benzylpiperidine derivatives with chlorobenzyl halides under basic conditions (e.g., KCO in DMF) to form the benzylpiperidin-4-yl intermediate .
- Step 2: Coupling with 5-oxopyrrolidine-3-carboxamide via carbodiimide-mediated amidation (e.g., EDC/HOBt in DCM) .
Pitfalls: - Byproduct formation: Competing N-alkylation or oxidation of the pyrrolidine ring may occur. Monitor via TLC or HPLC .
- Low yields: Optimize stoichiometry (1.2:1 molar ratio of acylating agent to amine) and reaction time (12–24 hrs) .
Q. How can the structural integrity of this compound be validated post-synthesis?
Answer: Use a combination of:
- Spectroscopy: H/C NMR to confirm benzyl, chlorobenzyl, and pyrrolidine moieties (e.g., δ 7.2–7.4 ppm for aromatic protons; δ 170–175 ppm for carbonyl groups) .
- Mass spectrometry: HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H] at m/z ~470–475) .
- X-ray crystallography: For absolute configuration confirmation if single crystals are obtained .
Q. What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles due to acute oral toxicity (LD < 300 mg/kg in rats) and skin irritation risks .
- Ventilation: Use fume hoods to avoid aerosol inhalation (GHS Hazard Code H315/H319) .
- Waste disposal: Neutralize with 10% acetic acid before incineration by licensed facilities .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric purity in analogs of this compound?
Answer:
- Chiral catalysts: Use (R)- or (S)-BINAP (2–5 mol%) with palladium acetate for asymmetric benzylation .
- Chromatography: Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (80:20) to separate enantiomers .
- Kinetic resolution: Monitor enantiomeric excess (ee) via polarimetry or circular dichroism (CD) spectroscopy .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
Answer:
- Matrix interference: Plasma proteins may bind to the compound. Use protein precipitation with acetonitrile (3:1 v/v) or SPE cartridges (C18) for cleanup .
- Detection limits: Optimize LC-MS/MS with MRM transitions (e.g., m/z 472 → 324 for quantification; LOD < 1 ng/mL) .
- Metabolite interference: Incubate with liver microsomes (human/rat) to identify phase I/II metabolites via high-resolution mass spectrometry .
Q. What pharmacological targets are hypothesized for this compound, and how are binding affinities assessed?
Answer:
Q. How can contradictory data on metabolic stability between in vitro and in vivo studies be reconciled?
Answer:
- In vitro-in vivo extrapolation (IVIVE): Adjust for species-specific CYP450 isoforms (e.g., CYP3A4/5 in humans vs. CYP2D in rats) using scaling factors .
- Microsomal stability: Compare intrinsic clearance (Cl) values from liver microsomes (e.g., human Cl = 15 mL/min/kg vs. rat Cl = 30 mL/min/kg) .
- Biliary excretion: Administer C-labeled compound to assess fecal elimination (up to 40% in rodent models) .
Methodological Considerations for Data Interpretation
Q. How are computational models (e.g., molecular docking) utilized to predict the compound’s bioactivity?
Answer:
Q. What strategies address discrepancies in reported IC50_{50}50 values across studies?
Answer:
- Standardize assays: Use identical cell lines (e.g., HEK293 for D receptors) and buffer conditions (pH 7.4, 1 mM Mg) .
- Control compounds: Include reference ligands (e.g., haloperidol for σ-1 receptors) to validate assay sensitivity .
- Data normalization: Express IC as % inhibition relative to vehicle controls (n ≥ 3 replicates) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
